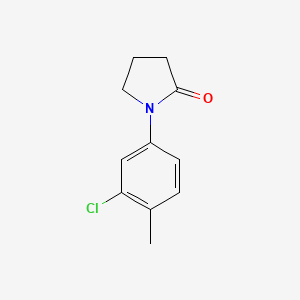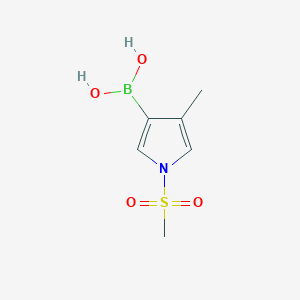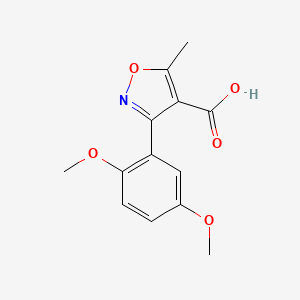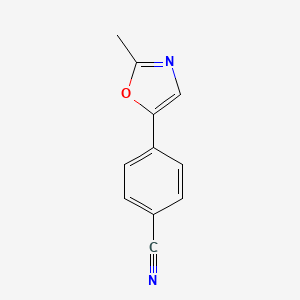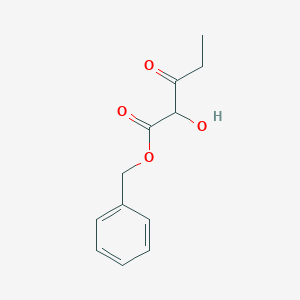
Benzyl 2-hydroxy-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-hydroxy-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-hydroxy-3-oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-3-oxopentanoate typically involves the esterification of 2-hydroxy-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-hydroxy-3-oxopentanoic acid or benzyl 2-oxo-3-pentanoic acid.
Reduction: Benzyl 2-hydroxy-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-hydroxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-3-oxopentanoate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxopentanoic acid: A structurally similar compound with a ketone group instead of an ester.
3-Hydroxy-3-methyl-2-oxopentanoate: Another related compound with a hydroxyl and ketone group.
Uniqueness
Benzyl 2-hydroxy-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl 2-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)11(14)12(15)16-8-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
InChI Key |
KIAMTPLJHWXRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


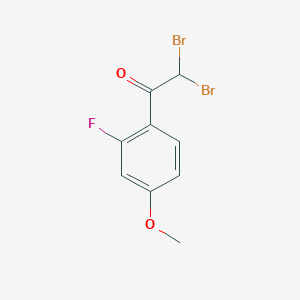

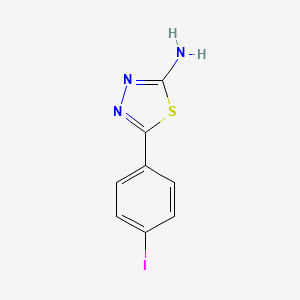
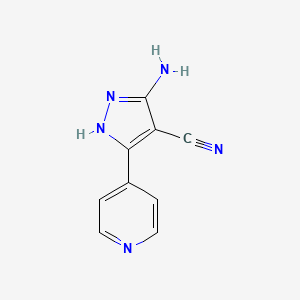
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)


